molecular formula C20H19N3O4S B10875464 N-(4-acetylphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide

Katalognummer: B10875464
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: YJOBCKCVKSWCSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-ACETYLPHENYL)-2-[(7,8-DIMETHOXY-1-PHTHALAZINYL)SULFANYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ACETYLPHENYL)-2-[(7,8-DIMETHOXY-1-PHTHALAZINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the sulfanyl linkage under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-ACETYLPHENYL)-2-[(7,8-DIMETHOXY-1-PHTHALAZINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N~1~-(4-ACETYLPHENYL)-2-[(7,8-DIMETHOXY-1-PHTHALAZINYL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(7,8-DIMETHOXY-1-PHTHALAZINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE
  • N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
  • 1-(4-acetylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid

Uniqueness

N~1~-(4-ACETYLPHENYL)-2-[(7,8-DIMETHOXY-1-PHTHALAZINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C20H19N3O4S

Molekulargewicht

397.4 g/mol

IUPAC-Name

N-(4-acetylphenyl)-2-(7,8-dimethoxyphthalazin-1-yl)sulfanylacetamide

InChI

InChI=1S/C20H19N3O4S/c1-12(24)13-4-7-15(8-5-13)22-17(25)11-28-20-18-14(10-21-23-20)6-9-16(26-2)19(18)27-3/h4-10H,11H2,1-3H3,(H,22,25)

InChI-Schlüssel

YJOBCKCVKSWCSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=CN=N2)C=CC(=C3OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.